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Compound of Interest

Compound Name: Orphanin FQ(1-11)

Cat. No.: B171971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Orphanin FQ (OFQ), also known as nociceptin, is a 17-amino acid neuropeptide that is the

endogenous ligand for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled

receptor with a distinct pharmacological profile from classical opioid receptors. The N-terminal

undecapeptide fragment, Orphanin FQ(1-11) (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala),

has been a focal point of research due to its own intrinsic biological activity and potential as a

template for the development of novel analgesics and other therapeutics. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of various Orphanin FQ(1-
11) analogs, supported by quantitative data from key in vitro and in vivo experiments.

Comparative Biological Activity of Orphanin FQ(1-
11) Analogs
The following tables summarize the binding affinity (Ki) and functional potency (EC50 or

pEC50) of selected Orphanin FQ(1-11) analogs at the NOP receptor. These values are

compiled from various studies and presented to facilitate a comparative understanding of their

SAR. It is important to note that experimental conditions can vary between studies, potentially

influencing the absolute values.

Table 1: NOP Receptor Binding Affinity of Orphanin FQ(1-11) and its Analogs
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Compound
Sequence/
Modificatio
n

Ki (nM) Radioligand
Cell
Line/Tissue

Reference

Orphanin

FQ(1-11)

FGGFTGAR

KSA
> 250 [³H]N/OFQ Mouse brain [1]

[Tyr¹]OFQ(1-

11)

YGGFTGAR

KSA
- - - [2]

[Tyr¹⁰]OFQ(1-

11)

FGGFTGAR

KSY
- - - [2]

[IodoTyr¹⁰]OF

Q(1-11)

FGGFTGAR

KS(I-Y)
- - - [2]

[Tyr¹¹]OFQ(1-

11)

FGGFTGAR

KSAY
- - - [2]

[(125)I]

[Tyr¹⁰]OFQ(1-

11)

FGGFTGAR

KS(¹²⁵I-Y)
0.234 (Kd) Itself Mouse brain

Note: A lower Ki value indicates higher binding affinity. Data for some analogs were not

available in the format of Ki values but their activity is described qualitatively in the cited

literature.

Table 2: In Vitro Functional Activity of Orphanin FQ(1-11) Analogs
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Compound Assay Parameter Value Cell Line Reference

[Tyr¹⁰]N/OFQ(

1-11)

cAMP

accumulation
-

Full agonist,

less potent

than N/OFQ

NOP-

expressing

HEK293 cells

PWT1-

N/OFQ

Calcium

Mobilization
pEC50 8.02 CHO-hNOP

PWT2-

N/OFQ

Calcium

Mobilization
pEC50 - CHO-hNOP

PWT3-

N/OFQ

Calcium

Mobilization
pEC50 - CHO-hNOP

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates

greater potency.

Key Structure-Activity Relationship Insights
N-Terminal Modifications: Substitution of the N-terminal Phenylalanine (Phe¹) with Tyrosine

([Tyr¹]OFQ(1-11)) retains antinociceptive activity, suggesting some flexibility at this position.

C-Terminal Modifications:

Substitution at position 10 with Tyrosine ([Tyr¹⁰]OFQ(1-11)) and further iodination

([IodoTyr¹⁰]OFQ(1-11)) also result in analogs with antinociceptive properties, with the

tyrosine analogs showing longer durations of action. The iodinated analog has been

instrumental as a radioligand for identifying a high-affinity binding site.

In contrast, substitution at position 11 with Tyrosine ([Tyr¹¹]OFQ(1-11)) leads to a highly

epileptogenic compound, highlighting the critical role of the C-terminal residue in

determining the pharmacological profile.

Truncation: Orphanin FQ(1-11) itself is a pharmacologically active fragment of the full-length

Orphanin FQ peptide, though it exhibits poor affinity for the canonical NOP receptor in some

binding assays. This suggests the existence of a distinct binding site or receptor subtype for

which this fragment has higher affinity.
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Experimental Protocols
Radioligand Binding Assay for NOP Receptor
This protocol is a generalized procedure based on methodologies described in the literature.

Objective: To determine the binding affinity (Ki) of test compounds for the NOP receptor.

Materials:

Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor.

Radioligand, e.g., [³H]N/OFQ.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Non-specific binding control (e.g., 1 µM unlabeled N/OFQ).

Test compounds at various concentrations.

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Prepare cell membrane homogenates.

In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying

concentrations of the test compound or the non-specific binding control.

Initiate the binding reaction by adding the cell membrane preparation to each well.

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60

minutes) to reach equilibrium.

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific

binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of compounds by quantifying their ability to

stimulate the binding of [³⁵S]GTPγS to G proteins upon receptor activation.

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at the

NOP receptor.

Materials:

Cell membranes from cells expressing the NOP receptor.

[³⁵S]GTPγS.

GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH

7.4).

GDP (Guanosine diphosphate).

Test compounds at various concentrations.

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.
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In a 96-well plate, add the GTPγS binding buffer, [³⁵S]GTPγS, and varying concentrations of

the test compound.

Add the pre-incubated cell membranes to initiate the reaction.

Incubate the plate at 30°C for 60 minutes.

If using SPA beads, add them to the wells and incubate further to allow for proximity-based

signal generation.

If using a filtration method, terminate the reaction by rapid filtration through glass fiber filters.

Quantify the amount of bound [³⁵S]GTPγS using a suitable counter (e.g., TopCount for SPA,

scintillation counter for filtration).

Plot the concentration-response curve and determine the EC50 (concentration of agonist

that produces 50% of the maximal response) and Emax (maximal effect) using non-linear

regression.

Tail-Flick Test for Antinociceptive Activity
This in vivo assay assesses the analgesic properties of a compound by measuring the latency

of a mouse or rat to withdraw its tail from a thermal stimulus.

Objective: To evaluate the antinociceptive effects of Orphanin FQ(1-11) analogs.

Animals:

Male Swiss albino mice (20-25 g) or Sprague-Dawley rats.

Apparatus:

Tail-flick analgesiometer with a radiant heat source.

Procedure:

Habituate the animals to the testing environment and apparatus.
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Determine the baseline tail-flick latency by placing the animal's tail on the apparatus and

applying the heat stimulus. The time taken for the animal to flick its tail is recorded. A cut-off

time (e.g., 10-15 seconds) is set to prevent tissue damage.

Administer the test compound (e.g., via intracerebroventricular or intrathecal injection) or

vehicle control.

Measure the tail-flick latency at various time points after compound administration (e.g., 15,

30, 60, 90, 120 minutes).

The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE),

calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline

latency)] x 100.

Compare the %MPE of the test compound groups with the vehicle control group to

determine statistical significance.

Signaling Pathways and Experimental Workflows
// Nodes OFQ_Analog [label="Orphanin FQ(1-11) Analog", fillcolor="#FBBC05",

fontcolor="#202124"]; NOP_Receptor [label="NOP Receptor", shape=cds, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; G_Protein [label="Gαi/o", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=plaintext, fontcolor="#202124"]; PLC

[label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3_DAG [label="↑ IP₃ /

DAG", shape=plaintext, fontcolor="#202124"]; Ca_Release [label="↑ Intracellular Ca²⁺",

shape=plaintext, fontcolor="#202124"]; K_Channel [label="GIRK Channels",

fillcolor="#34A853", fontcolor="#FFFFFF"]; K_Efflux [label="↑ K⁺ Efflux\n(Hyperpolarization)",

shape=plaintext, fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK1/2)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular

Response\n(e.g., ↓ Neuronal Excitability)", shape=box, style=rounded, fillcolor="#5F6368",

fontcolor="#FFFFFF"];

// Edges OFQ_Analog -> NOP_Receptor [label="Binds to"]; NOP_Receptor -> G_Protein

[label="Activates"]; G_Protein -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP; G_Protein

-> PLC [label="Activates"]; PLC -> IP3_DAG; IP3_DAG -> Ca_Release; G_Protein ->
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K_Channel [label="Activates"]; K_Channel -> K_Efflux; G_Protein -> MAPK [label="Activates"];

{cAMP, Ca_Release, K_Efflux, MAPK} -> Cellular_Response [style=dashed]; } END_OF_DOT

Caption: NOP Receptor Signaling Pathway.

// Nodes Synthesis [label="Peptide Synthesis\n& Purification", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(e.g., Mass

Spectrometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding_Assay [label="In Vitro

Screening:\nReceptor Binding Assay", fillcolor="#FBBC05", fontcolor="#202124"];

Functional_Assay [label="In Vitro Screening:\nFunctional Assay (e.g., GTPγS)",

fillcolor="#FBBC05", fontcolor="#202124"]; SAR_Analysis [label="Structure-

Activity\nRelationship Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Lead_Selection [label="Lead Compound\nSelection", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; In_Vivo_Testing [label="In Vivo Testing\n(e.g., Tail-Flick Test)",

fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pharmacokinetics

[label="Pharmacokinetic\nStudies", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Preclinical_Dev

[label="Preclinical Development", shape=box, style=rounded, fillcolor="#202124",

fontcolor="#FFFFFF"];

// Edges Synthesis -> Characterization; Characterization -> Binding_Assay; Binding_Assay ->

Functional_Assay; Functional_Assay -> SAR_Analysis; SAR_Analysis -> Lead_Selection;

SAR_Analysis -> Synthesis [style=dashed, label="Iterative Design"]; Lead_Selection ->

In_Vivo_Testing; In_Vivo_Testing -> Pharmacokinetics; Pharmacokinetics -> Preclinical_Dev; }

END_OF_DOT Caption: Experimental Workflow for OFQ(1-11) Analog Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structure-Activity Relationship of Orphanin FQ(1-11)
Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171971#structure-activity-relationship-of-orphanin-fq-
1-11-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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